molecular formula C20H27N3O3 B10836380 Tetra-hydro-quinoline derivative 4

Tetra-hydro-quinoline derivative 4

Cat. No.: B10836380
M. Wt: 357.4 g/mol
InChI Key: LCUMODKDHNQTRE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetra-hydro-quinoline derivative 4 is a semi-hydrogenated derivative of quinoline, an organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its colorless, oily appearance and is commonly used in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-hydro-quinoline derivatives are typically synthesized through the hydrogenation of quinoline. This process involves the use of heterogeneous catalysts under mild conditions. For instance, electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor has been demonstrated to be effective .

Industrial Production Methods: Industrial production of tetra-hydro-quinoline derivatives often involves the use of catalytic systems to ensure high efficiency and yield. The hydrogenation process can be carried out at room temperature, making it a cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetra-hydro-quinoline derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetra-hydro-quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Tetra-hydro-quinoline derivative 4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetra-hydro-quinoline derivative 4 involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Tetra-hydro-quinoline derivative 4 is unique due to its semi-hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(2S)-6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C20H27N3O3/c1-4-11-26-20-17(16-12-21-22(13-16)9-10-24)7-8-19-18(20)6-5-14(2)23(19)15(3)25/h7-8,12-14,24H,4-6,9-11H2,1-3H3/t14-/m0/s1

InChI Key

LCUMODKDHNQTRE-AWEZNQCLSA-N

Isomeric SMILES

CCCOC1=C(C=CC2=C1CC[C@@H](N2C(=O)C)C)C3=CN(N=C3)CCO

Canonical SMILES

CCCOC1=C(C=CC2=C1CCC(N2C(=O)C)C)C3=CN(N=C3)CCO

Origin of Product

United States

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